ABT-925 Anhydrous: A Technical Guide to its Chemical Properties and Mechanism of Action
ABT-925 Anhydrous: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ABT-925 anhydrous, a selective dopamine D3 receptor antagonist. The information herein is intended to support research and development efforts by providing key data on its physicochemical characteristics, along with insights into its mechanism of action.
Physicochemical Properties
ABT-925 anhydrous is a solid powder.[1] The following tables summarize its known quantitative and qualitative chemical properties.
Table 1: General Chemical Properties of ABT-925 Anhydrous
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇F₃N₆OS | [2] |
| Molecular Weight | 456.53 g/mol | [2] |
| CAS Number | 220519-06-2 | [3] |
| Appearance | Solid powder | [1] |
Table 2: Physicochemical Data of ABT-925 Anhydrous
| Property | Value | Source |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Soluble in DMSO, Insoluble in water | [1] |
Storage and Stability:
For optimal stability, ABT-925 anhydrous should be stored in a dry, dark environment. Recommended short-term storage is at 0-4 °C, while long-term storage is at -20 °C.[1]
Mechanism of Action: Dopamine D3 Receptor Antagonism
ABT-925 is a selective antagonist of the dopamine D3 receptor.[4] Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D3 receptor, in particular, is implicated in various neurological and psychiatric disorders.
By selectively blocking the D3 receptor, ABT-925 is thought to modulate dopaminergic signaling pathways. The downstream effects of D3 receptor antagonism are complex and can involve the modulation of various intracellular signaling cascades.
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of a solid active pharmaceutical ingredient (API) like ABT-925, based on United States Pharmacopeia (USP) general chapters.
Determination of Melting Range or Temperature (Based on USP <741>)
Objective: To determine the temperature range over which the solid API transitions to a liquid state.[5][6]
Methodology:
-
Apparatus: A suitable melting range apparatus is used, consisting of a heated bath, a calibrated thermometer or temperature sensor, and a means to view the sample.[5]
-
Sample Preparation: A small amount of the finely powdered, dry ABT-925 anhydrous is packed into a capillary tube.[7]
-
Procedure (Class Ia):
-
The capillary tube containing the sample is placed in the heating block of the apparatus.[7]
-
The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[8]
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. This range is the melting range of the substance.[7][8]
-
Determination of Solubility (Based on USP <1236>)
Objective: To determine the equilibrium solubility of ABT-925 anhydrous in a given solvent (e.g., Dimethyl Sulfoxide, Water).[9][10]
Methodology (Saturation Shake-Flask Method):
-
Apparatus: A constant temperature bath with an agitation device (e.g., shaker or stirrer), and an analytical method to quantify the dissolved solute (e.g., HPLC).
-
Procedure:
-
An excess amount of ABT-925 anhydrous is added to a known volume of the solvent in a sealed container.[11]
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[11]
-
After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The concentration of ABT-925 in the clear filtrate is determined using a validated analytical method. This concentration represents the equilibrium solubility.[11]
-
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [precision.fda.gov]
- 3. medkoo.com [medkoo.com]
- 4. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. â©741⪠Melting Range or Temperature [doi.usp.org]
- 7. thinksrs.com [thinksrs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Solubility Measurements | USP-NF [uspnf.com]
- 10. â©1236⪠Solubility Measurements [doi.usp.org]
- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
